![molecular formula C23H22Cl2N4O B1662324 1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide CAS No. 511532-96-0](/img/structure/B1662324.png)
1-(2,4-dichlorophenyl)-6-methyl-N-(1-piperidinyl)-4H-indeno[1,2-c]pyrazole-3-carboxamide
Vue d'ensemble
Description
This compound, also known as AM251, is a solid substance . It is a CB1 cannabinoid receptor antagonist . This means it blocks the action of cannabinoid receptors in the body. It has been used in studies to determine its interaction with hippocampal neurons to enhance spatial memory in mice .
Molecular Structure Analysis
The molecular structure of this compound is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and various other functional groups . The empirical formula is C22H21N4OCl2I .Physical And Chemical Properties Analysis
AM251 is a solid substance . It is soluble in DMSO (>10 mg/mL) but insoluble in water . The molecular weight is 555.24 .Applications De Recherche Scientifique
Cannabinoid Receptor Research
CB2 Cannabinoid Ligand Synthesis and Evaluation
New analogues, including the specified compound, have been synthesized and evaluated for cannabinoid receptor affinity. One example showed significant affinity for cannabinoid CB2 receptors and agonist activity in an in vitro model based on human promyelocytic leukemia HL-60 cells (Murineddu et al., 2006).
Structural-Activity Relationships in Cannabinoid Antagonists
The compound has been part of studies examining the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. Key structural requirements include a para-substituted phenyl ring, a carboxamido group, and a 2,4-dichlorophenyl substituent (Lan et al., 1999).
Molecular Interaction with CB1 Cannabinoid Receptor
This compound, as an antagonist, has been studied for its molecular interaction with the CB1 cannabinoid receptor, using the AM1 molecular orbital method for conformational analysis (Shim et al., 2002).
Role in CB2 Ligand Development Using Molecular Hybridization
The synthesis and biological evaluation of novel 1,4-dihydroindeno[1,2-c]pyrazole hybrids, including this compound, aimed at improving CB2-selectivity and biological activity (Murineddu et al., 2012).
Medical Imaging and Radioligand Development
Development of Tracers for Medical Imaging
The methoxy and fluorine analogs of this compound have been synthesized for use in developing tracers for positron emission tomography (PET) ligands, aiming to image the cerebral cannabinoid CB1 receptor (Tobiishi et al., 2007).
Potential SPECT Ligand for CB1 Receptor
The synthesis and labeling of this compound with iodine-123 have been reported, providing a potential single photon emission computed tomography (SPECT) ligand for characterizing brain CB1 receptor binding in vivo (Lan et al., 1996).
Metabolic Studies
- In Vitro Metabolism of Diarylpyrazoles: The metabolism of diarylpyrazoles, including this compound, has been studied to understand how their metabolites retain receptor binding properties. These studies help in understanding the interaction of such compounds with the body's metabolic processes (Zhang et al., 2005).
Other Applications
Synthesis and Anticonvulsant Activity
Analogues of this compound have been synthesized and evaluated for anticonvulsant activity, showcasing its potential application in treating seizures (Ahsan et al., 2013).
Anticancer Activity Studies
The compound's analogues have been evaluated for anticancer activity, particularly against various cancer cell lines, highlighting its potential role in oncological research (Ahsan, 2012).
Mécanisme D'action
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-6-methyl-N-piperidin-1-yl-4H-indeno[1,2-c]pyrazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Cl2N4O/c1-14-5-7-17-15(11-14)12-18-21(23(30)27-28-9-3-2-4-10-28)26-29(22(17)18)20-8-6-16(24)13-19(20)25/h5-8,11,13H,2-4,9-10,12H2,1H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNOMTMVRTBHRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(C2)C(=NN3C4=C(C=C(C=C4)Cl)Cl)C(=O)NN5CCCCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Cl2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-phenyl-1-piperazinyl)methyl]-3,6-dihydro-2H-imidazo[1,2-c]quinazolin-5-one](/img/structure/B1662242.png)
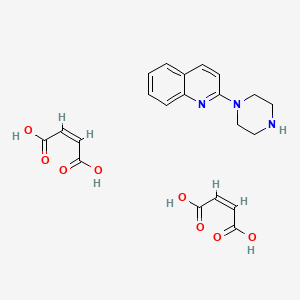
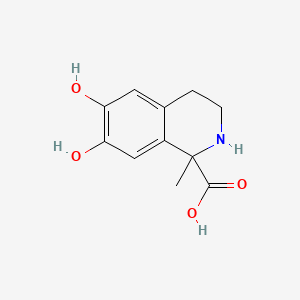
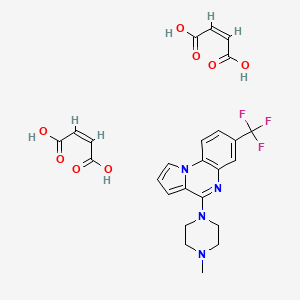
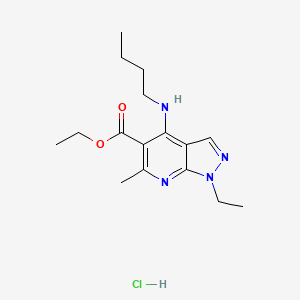
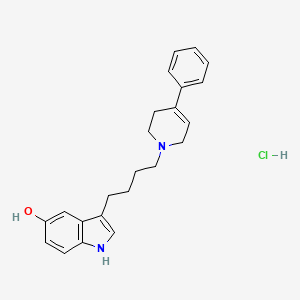
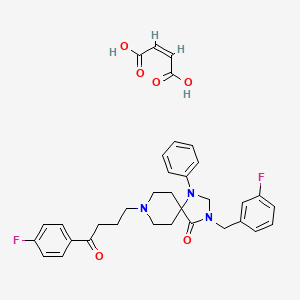
![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine Maleate](/img/structure/B1662254.png)
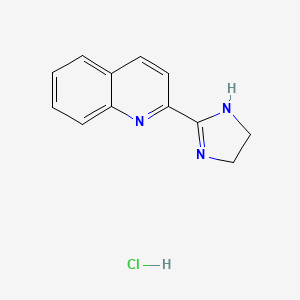
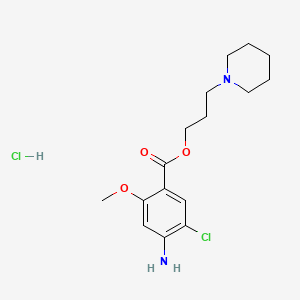

![2-Chloro-11-(4-methylpiperazino)dibenz[b,f]oxepin maleate](/img/structure/B1662261.png)

![1-[2-[[3-(2-Cyanophenoxy)-2-hydroxypropyl]amino]ethyl]-3-phenylurea](/img/structure/B1662264.png)